molecular formula C19H20ClN B583601 Phenindamine-d3 Hydrochloride CAS No. 1346603-22-2

Phenindamine-d3 Hydrochloride

Cat. No.: B583601
CAS No.: 1346603-22-2
M. Wt: 300.8 g/mol
InChI Key: QOBFRYKYYDPOEC-NIIDSAIPSA-N
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Description

Phenindamine-d3 Hydrochloride is a deuterated form of the classical antihistamine, Phenindamine, where three hydrogen atoms have been replaced by deuterium at the methyl group . This chemical serves as a stable isotope-labeled internal standard in quantitative mass spectrometry, enabling highly accurate and reliable measurement of the native compound in complex biological matrices such as plasma and urine. Its primary research value lies in applications such as pharmacokinetic studies, drug metabolism research, and analytical method development, where precise quantification is paramount . The parent compound, Phenindamine, functions as a first-generation antihistamine by competitively antagonizing the histamine H1 receptor, thereby alleviating allergic symptoms . Unlike many first-generation antihistamines like diphenhydramine, which are known to cause significant drowsiness, Phenindamine has a unique clinical profile. Studies have shown that it produces significantly less impairment on psychomotor performance and subjective sleepiness compared to diphenhydramine, making its labeled analog particularly interesting for research that seeks to understand its distinct pharmacokinetic or metabolic fate . This product, with a molecular formula of C₁₉H₁₇D₃ClN and a molecular weight of 300.84 g/mol, is supplied with high chemical purity to ensure research integrity . It is intended for use by qualified researchers in laboratory settings only.

Properties

CAS No.

1346603-22-2

Molecular Formula

C19H20ClN

Molecular Weight

300.8 g/mol

IUPAC Name

9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride

InChI

InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3;

InChI Key

QOBFRYKYYDPOEC-NIIDSAIPSA-N

SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl

Canonical SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl

Synonyms

2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride;  1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride;  2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride;  Nu 1504-d3;  Thephorin-d3 H

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenindamine-d3 Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Phenindamine molecule. The synthetic route typically involves the following steps:

    Deuteration: Introduction of deuterium atoms into the Phenindamine molecule.

    Hydrochloride Formation: Conversion of the deuterated Phenindamine into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Phenindamine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered functional groups .

Scientific Research Applications

Phenindamine-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

Mechanism of Action

Phenindamine-d3 Hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism is similar to that of other antihistamines, which decrease the normal histamine response from cells, consequently reducing allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

    Phenindamine: The non-deuterated analogue of Phenindamine-d3 Hydrochloride, used for similar purposes but without the deuterium labeling.

    Cyproheptadine: Another antihistamine and anticholinergic compound closely related to Phenindamine.

    Chlorpheniramine: A widely used antihistamine with similar pharmacological properties.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for more precise studies of metabolic pathways and environmental pollutants. The deuterium atoms provide a distinct advantage in tracking and analyzing the compound’s behavior in various biological and environmental systems.

Biological Activity

Phenindamine-d3 hydrochloride is a deuterated form of phenindamine, an antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and other allergic conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its effects in clinical and experimental settings.

Overview of this compound

  • Chemical Structure : this compound is characterized by its molecular formula C19H19D3NC_{19}H_{19}D_3N and a molecular weight of approximately 264.4 g/mol. The presence of deuterium (D) in its structure can influence its metabolic pathways and biological interactions.
  • Mechanism of Action : As an H1 receptor antagonist, phenindamine-d3 blocks the action of histamine—a key mediator in allergic responses—by competing for binding at H1 receptor sites on effector cells. This action reduces the intensity of allergic reactions and tissue injury responses mediated by histamine release .

Pharmacodynamics

Phenindamine-d3 exhibits several pharmacological properties:

  • Antihistaminic Activity : The primary mechanism involves competitive inhibition at H1 receptors, leading to decreased symptoms such as sneezing, itching, and nasal congestion associated with allergies .
  • Anticholinergic Effects : In addition to its antihistaminic properties, phenindamine-d3 has anticholinergic effects that contribute to its ability to alleviate excessive secretions, such as runny nose .

Pharmacokinetics

The pharmacokinetic profile of phenindamine-d3 is critical for understanding its biological activity:

  • Absorption : Administered orally, phenindamine-d3 is absorbed from the gastrointestinal tract. The rate and extent of absorption can vary based on formulation and food intake .
  • Distribution : The compound crosses the blood-brain barrier, allowing for central nervous system effects, including sedation .
  • Metabolism : Phenindamine-d3 undergoes hepatic metabolism; however, specific metabolic pathways remain less documented compared to other drugs in its class .
  • Elimination : Metabolites are primarily excreted via the kidneys. The elimination kinetics are not well-defined in available literature but are crucial for understanding dosing regimens .

Performance Enhancement Effects

A study involving adult male Long-Evans strain rats demonstrated that phenindamine (2-10 mg/kg) administered intraperitoneally produced significant performance enhancement effects. Notably, a dose-related increase in performance index was observed, indicating potential cognitive or motor enhancement capabilities .

Antihistamine Effects on Skin Conditions

Recent case reports have explored the use of antihistamines like phenindamine in treating skin conditions such as Kaposi's Sarcoma (KS). These reports suggest that antihistamines may have a role in regression due to their ability to block histamine action, thus potentially reducing tumor-associated symptoms .

Data Summary Table

ParameterValue
Molecular FormulaC19H19D3NC_{19}H_{19}D_3N
Molecular Weight264.4 g/mol
Mechanism of ActionH1 receptor antagonist
Primary UseAllergy relief
AbsorptionOral
DistributionCNS penetration
MetabolismHepatic
EliminationRenal

Q & A

Q. What validated analytical methods are recommended for quantifying Phenindamine-d3 Hydrochloride in experimental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying deuterated compounds like this compound. Ensure the mobile phase (e.g., acetonitrile-phosphate buffer) and column type (C18 reverse-phase) are optimized to resolve isotopic peaks. Calibrate using a certified reference standard with ≥98% isotopic purity. For assay validation, follow USP guidelines for accuracy (spiked recovery 95–105%), precision (RSD <2%), and linearity (R² >0.998) .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized this compound at –20°C in airtight, light-protected containers. Reconstitute in deuterated solvents (e.g., D₂O) to minimize proton exchange. Conduct forced degradation studies under heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products. Monitor stability using HPLC-MS every 3–6 months .

Q. What safety protocols are critical when working with this compound in vitro?

Use fume hoods for weighing and handling powdered forms. Wear nitrile gloves, safety goggles, and lab coats. In case of accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation. Document all incidents per OSHA guidelines. Dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How does deuterium substitution in this compound affect its pharmacokinetic parameters in preclinical models?

Deuterium incorporation at specific positions (e.g., methyl groups) slows metabolic oxidation via the isotope effect, extending half-life (t½) by 20–30% in rodent studies. Use LC-MS/MS to compare AUC(0–∞) and Cmax between Phenindamine and Phenindamine-d3. Adjust dosing intervals in longitudinal studies to account for delayed clearance .

Q. What experimental strategies resolve contradictions in receptor binding affinity data for this compound?

Discrepancies in IC₅₀ values often arise from assay conditions. Standardize protocols:

  • Use radiolabeled ligands (e.g., ³H-naloxone) with consistent specific activity.
  • Control temperature (25°C vs. 37°C) and buffer ionic strength.
  • Validate results across multiple cell lines (e.g., CHO-K1 vs. HEK293) to rule out cell-specific artifacts .

Q. How can researchers validate the isotopic purity of this compound batches?

Perform nuclear magnetic resonance (¹H-NMR and ²H-NMR) to confirm deuterium incorporation >99%. Use high-resolution MS to detect protiated impurities (<1%). Cross-validate with elemental analysis (C, H, N) and compare against theoretical values for the deuterated structure .

Q. What are the best practices for designing a stability-indicating method for this compound under accelerated conditions?

Expose samples to 40°C/75% relative humidity for 6 months. Analyze degradation products via HPLC-MS with a photodiode array detector (PDA). Use peak purity algorithms to distinguish co-eluting impurities. Establish acceptance criteria: ≤5% total impurities and no single impurity >1% .

Methodological Tables

Q. Table 1. Key Parameters for HPLC-MS Validation of this compound

ParameterRequirementReference Method
Linearity Range0.1–100 µg/mLUSP <621>
Precision (RSD)≤2% intra-day, ≤3% inter-dayICH Q2(R1)
LOD/LOQ0.03 µg/mL / 0.1 µg/mLEMA Guidelines

Q. Table 2. Stability Study Design for this compound

ConditionDurationAnalytical Endpoint
25°C/60% RH12 monthsHPLC purity ≥95%
40°C/75% RH6 monthsDegradation ≤5%
UV Light (1.2M lux·hr)10 daysColor change assessment

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